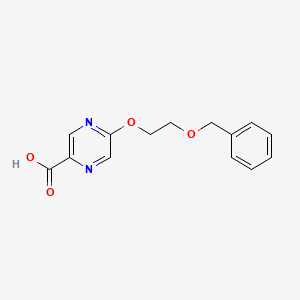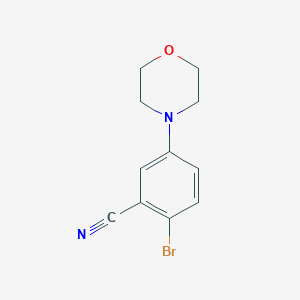
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate” is a chemical compound used extensively in scientific research. It is a potential precursor to biologically active natural products .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The compound was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Applications De Recherche Scientifique
Synthesis of Annulated γ-Carbolines
Research has demonstrated the application of tert-butyl 2-bromo-1H-indole derivatives in synthesizing annulated γ-carbolines. This process involves palladium-catalyzed intramolecular iminoannulation, yielding various γ-carboline derivatives with additional rings fused across the 4- and 5-positions. This methodology is notable for its high yields and the diversity of structures it can produce (Zhang & Larock, 2002), (Zhang & Larock, 2003).
Spirocyclic Indoline Lactone Synthesis
Tert-butyl 2-bromo-1H-indole derivatives have also been utilized in the synthesis of spirocyclic indoline lactones. This process involves base-promoted cyclization and subsequent C3-alkylation, leading to the production of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester as a single diastereomer. This approach provides a notable contrast to previous methods that failed to cyclize similar compounds (Hodges et al., 2004).
Preparation of 5-HT6 Antagonists
A significant application of tert-butyl 2-bromo-1H-indole derivatives is in the preparation of potent 5-HT6 antagonists. The multi-gram scale synthesis of these compounds involved an efficient chiral resolution of intermediates and confirmed the absolute stereochemistry through X-ray crystallography. This process was crucial in supporting advanced biological testing of these antagonists (Isherwood et al., 2012).
Aerobic Oxidation of Alcohols
Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, has been used as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process enables the transformation of primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, showcasing the versatility of these compounds in organic synthesis (Shen et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is an indole derivative . Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that it may be sensitive to environmental conditions .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Analyse Biochimique
Biochemical Properties
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3β (GSK-3β) and 5-lipoxygenase, which are involved in inflammatory and metabolic pathways . The interactions between This compound and these enzymes can lead to changes in their activity, potentially modulating biochemical pathways and cellular responses.
Cellular Effects
This compound: affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, This compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, the binding of This compound to GSK-3β can inhibit its activity, leading to the activation of downstream signaling pathways . Additionally, this compound may interact with DNA and RNA, influencing the transcription and translation processes, thereby affecting gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to This compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of This compound .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification . The interactions between This compound and these enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and efficacy.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of This compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of This compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes . The activity and function of This compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.
Propriétés
IUPAC Name |
tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-19(2,3)23-18(22)13-9-10-14-15(11-13)21-17(20)16(14)12-7-5-4-6-8-12/h9-12,21H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDARNHWERPVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732840 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879498-90-5 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

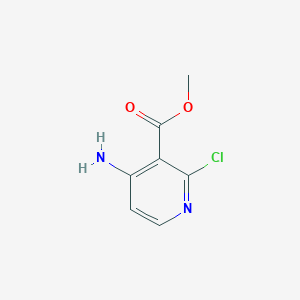
![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)
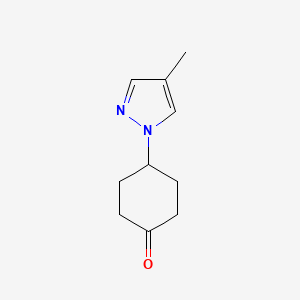
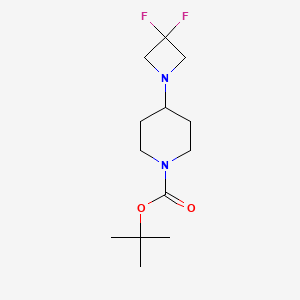
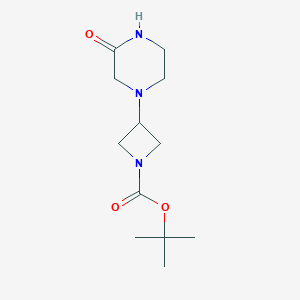
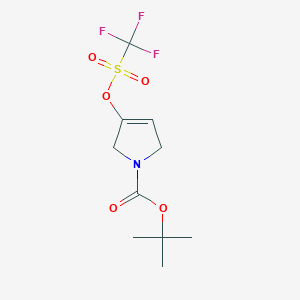
![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
